molecular formula C12H10FNO4 B13694419 Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13694419
M. Wt: 251.21 g/mol
InChI Key: MUQZINJSELCGLY-UHFFFAOYSA-N
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Description

Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate: is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of Substituents: The fluoro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate: has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Methyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C12H10FNO4

Molecular Weight

251.21 g/mol

IUPAC Name

methyl 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10FNO4/c1-16-7-3-4-8(9(13)5-7)11-6-10(14-18-11)12(15)17-2/h3-6H,1-2H3

InChI Key

MUQZINJSELCGLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)OC)F

Origin of Product

United States

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